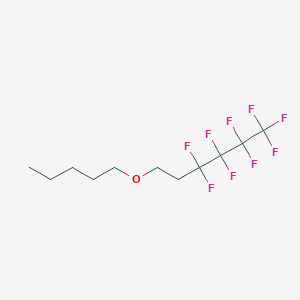
Tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate: is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of a tert-butyl ester group, a bromo substituent, and a fluorine atom on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate typically involves the reaction of 4-bromo-2-fluorophenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-bromo-2-fluorophenol+tert-butyl bromoacetateK2CO3,DMF,refluxtert-butyl 2-(4-bromo-2-fluorophenoxy)acetate
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromo substituent is replaced by other nucleophiles.
Oxidation: The phenoxyacetate moiety can be oxidized to form corresponding phenoxyacetic acids.
Reduction: The bromo substituent can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or other nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of azido, thiocyanato, or other substituted derivatives.
Oxidation: Formation of phenoxyacetic acids.
Reduction: Formation of phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to form carbon-carbon and carbon-heteroatom bonds.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for labeling and detection purposes.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate involves its interaction with specific molecular targets. The phenoxyacetate moiety can interact with enzymes and receptors, modulating their activity. The bromo and fluorine substituents can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
- Tert-butyl 2-(4-chloro-2-fluorophenoxy)acetate
- Tert-butyl 2-(4-bromo-2-chlorophenoxy)acetate
- Tert-butyl 2-(4-bromo-2-methylphenoxy)acetate
Comparison:
- Tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate is unique due to the presence of both bromo and fluorine substituents, which can enhance its reactivity and binding properties compared to similar compounds with different substituents.
- The combination of bromo and fluorine can also influence the compound’s solubility, stability, and overall chemical behavior, making it distinct in its applications.
Propriétés
IUPAC Name |
tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO3/c1-12(2,3)17-11(15)7-16-10-5-4-8(13)6-9(10)14/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUXOGSQFNYGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B7942843.png)

![7-Nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B7942855.png)





![3-amino-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B7942922.png)
![5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-amino-4-thiazolidinone](/img/structure/B7942930.png)
